2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with 4-ethoxyphenyl acetic acid in the presence of a dehydrating agent to form the corresponding oxazole derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: A similar compound with a bromine atom instead of a chlorine atom.
4-Ethoxyphenyl 2-chlorophenyl ketone: Another related compound with a ketone functional group instead of an oxazole ring.
Uniqueness
2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of an oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14ClNO4 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-22-13-9-7-12(8-10-13)17-11-15(20-24-17)18(21)23-16-6-4-3-5-14(16)19/h3-11H,2H2,1H3 |
InChI Key |
URCQHOVWGINNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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